1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a thiazole ring, a piperidine ring, and a phenyl group. The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and potential biological activities .
Preparation Methods
The synthesis of 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and piperidine rings.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-(2-cyclopropyl-1,3-thiazol-4-yl)ethan-1-ol: This compound also contains a thiazole ring but differs in its functional groups and overall structure.
2-Cyclopropyl-1-(2-methyl-4-quinolinyl)-3-(1,3-thiazol-2-yl)guanidine: Another thiazole-containing compound with different biological activities and applications.
Properties
Molecular Formula |
C19H21N3S |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C19H21N3S/c20-14-19(16-4-2-1-3-5-16)8-10-22(11-9-19)12-17-13-23-18(21-17)15-6-7-15/h1-5,13,15H,6-12H2 |
InChI Key |
NBUQMBVCANEJQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CCC(CC3)(C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.